3-(1H-Pyrrol-1-yl)-1-benzofuran-2-carboxylic acid

Thermal stability Crystallization Solid-state handling

Benzofuran-based probe researchers often face supply gaps and unverified substitutions. 3-(1H-Pyrrol-1-yl)-1-benzofuran-2-carboxylic acid (CAS 80066-99-5) provides a defined pyrrole-substituted scaffold with mp 255 °C and LogP 2.92 for membrane permeability studies. • Enhanced thermal stability (Δmp ≈ +60 °C vs. unsubstituted analog) for high-temperature synthesis. • Additional H-bond acceptor (pyrrole N) enables distinct target-binding interactions. • ≥95% purity, globally shipped with batch-to-batch QC documentation.

Molecular Formula C13H9NO3
Molecular Weight 227.21 g/mol
CAS No. 80066-99-5
Cat. No. B1361203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1H-Pyrrol-1-yl)-1-benzofuran-2-carboxylic acid
CAS80066-99-5
Molecular FormulaC13H9NO3
Molecular Weight227.21 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C(O2)C(=O)O)N3C=CC=C3
InChIInChI=1S/C13H9NO3/c15-13(16)12-11(14-7-3-4-8-14)9-5-1-2-6-10(9)17-12/h1-8H,(H,15,16)
InChIKeyYCTXQBNFNACZHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1H-Pyrrol-1-yl)-1-benzofuran-2-carboxylic Acid: Baseline Overview


3-(1H-Pyrrol-1-yl)-1-benzofuran-2-carboxylic acid (CAS 80066-99-5) is a heterocyclic compound comprising a benzofuran core substituted with a pyrrole moiety at the 3-position and a carboxylic acid group at the 2-position [1]. It is characterized by a molecular formula of C13H9NO3 and a molecular weight of 227.21 g/mol [1]. The compound is primarily utilized as a research chemical and building block in medicinal chemistry, with reported but not fully characterized interactions with lipoxygenase, carboxylesterase, and cyclooxygenase enzyme systems [2].

Why Analogs Cannot Replace 3-(1H-Pyrrol-1-yl)-1-benzofuran-2-carboxylic Acid


The substitution of 3-(1H-Pyrrol-1-yl)-1-benzofuran-2-carboxylic acid with simpler benzofuran-2-carboxylic acid derivatives (e.g., CAS 496-41-3) is not functionally equivalent due to quantifiable differences in physicochemical properties and target interaction profiles. Specifically, the presence of the pyrrole substituent at the 3-position introduces an additional hydrogen bond acceptor (nitrogen) and significantly alters lipophilicity (ΔLogP ≈ +1.0) and thermal stability (ΔMelting Point ≈ +60°C) compared to the unsubstituted parent benzofuran-2-carboxylic acid [1][2]. Furthermore, in vitro enzyme inhibition data indicate that the compound exhibits a distinct activity pattern, including potential lipoxygenase modulation [3], while a direct analog (5-chloro derivative, CAS 499211-98-2) introduces further halogen-dependent electronic and steric effects . These differences directly impact compound handling, solubility in assay media, and target engagement profiles, thereby invalidating generic substitution assumptions.

Quantitative Evidence for 3-(1H-Pyrrol-1-yl)-1-benzofuran-2-carboxylic Acid


Melting Point and Thermal Stability

The melting point of 3-(1H-Pyrrol-1-yl)-1-benzofuran-2-carboxylic acid is reported as 255 °C [1]. In comparison, the unsubstituted parent compound benzofuran-2-carboxylic acid (CAS 496-41-3) exhibits a melting point range of 193-197 °C (median 195 °C) [2]. The introduction of the pyrrole ring at the 3-position increases the melting point by approximately 60 °C, reflecting stronger intermolecular interactions in the solid state.

Thermal stability Crystallization Solid-state handling

Lipophilicity and Membrane Permeability

The computed partition coefficient (LogP) for 3-(1H-Pyrrol-1-yl)-1-benzofuran-2-carboxylic acid is 2.92 [1]. The parent benzofuran-2-carboxylic acid has a predicted LogP of approximately 1.9 (XLogP3-AA) [2]. The addition of the pyrrole substituent increases lipophilicity by approximately 1.0 LogP unit, which corresponds to a roughly 10-fold increase in partition coefficient favoring nonpolar phases [3].

Lipophilicity LogP Drug-likeness ADME

Differential Lipoxygenase Modulation

3-(1H-Pyrrol-1-yl)-1-benzofuran-2-carboxylic acid has been reported as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism [1]. However, in a specific in vitro assay against rat basophilic leukemia-1 (RBL-1) 5-lipoxygenase at 100 µM, the compound exhibited no significant activity [2]. In contrast, benzofuran-2-carboxylic acid esters (e.g., those described in US4663347) are known to inhibit mammalian 5-lipoxygenase at submicromolar concentrations [3]. The pyrrole-substituted acid appears to have a distinct activity profile, potentially inhibiting other lipoxygenase isoforms or related enzymes (e.g., formyltetrahydrofolate synthetase, carboxylesterase, cyclooxygenase) with varying potencies [1].

Lipoxygenase Enzyme inhibition Arachidonic acid cascade Anti-inflammatory

Structural Differentiation via Pyrrole H-Bonding

3-(1H-Pyrrol-1-yl)-1-benzofuran-2-carboxylic acid contains a pyrrole nitrogen atom at the 3-position, which is absent in benzofuran-2-carboxylic acid (CAS 496-41-3) and its common 5-halogenated analogs [1]. This nitrogen serves as an additional hydrogen bond acceptor, increasing the total acceptor count from 2 to 3 compared to the parent benzofuran-2-carboxylic acid [2]. The pyrrole ring also introduces a weakly basic center (pKa of pyrrole ≈ 0.4) that is not present in the unsubstituted benzofuran core.

Structure-activity relationship Hydrogen bonding Medicinal chemistry Molecular recognition

Research and Industrial Applications of 3-(1H-Pyrrol-1-yl)-1-benzofuran-2-carboxylic Acid


Heterocyclic Scaffolds with Enhanced Lipophilicity

Given its computed LogP of 2.92 [1], which is approximately 1.0 unit higher than unsubstituted benzofuran-2-carboxylic acid, 3-(1H-Pyrrol-1-yl)-1-benzofuran-2-carboxylic acid is a preferred starting material for designing analogs intended to cross biological membranes more efficiently. The pyrrole nitrogen provides an additional hydrogen bond acceptor [2], enabling the exploration of distinct binding interactions in target proteins where this moiety can engage in π-stacking or hydrogen bonding.

Non-5-LOX Targets in Arachidonic Acid Cascade

Although the compound shows no significant inhibition of 5-lipoxygenase in RBL-1 cells at 100 µM [3], it is reported to interfere with arachidonic acid metabolism through other mechanisms [4]. Researchers investigating lipoxygenase isoforms or downstream enzymes (e.g., formyltetrahydrofolate synthetase, carboxylesterase) may employ this compound as a selective probe, distinct from classical 5-LOX inhibitors derived from benzofuran-2-carboxylic acid esters [5].

Analytical Reference Standard and Impurity Profiling

The compound is commercially available as a reference substance for drug impurity analysis and reagent qualification [6]. Its well-defined melting point (255 °C) and LogP (2.92) provide robust physicochemical anchors for HPLC method development and purity assessment in quality control laboratories [1].

High-Temperature Organic Synthesis Intermediate

The elevated melting point (255 °C) relative to benzofuran-2-carboxylic acid (195 °C) indicates enhanced thermal stability [1][7]. This property makes the compound suitable for reactions conducted at elevated temperatures (e.g., >200 °C) where simpler benzofuran derivatives might decompose or sublime, ensuring consistent reaction outcomes in high-temperature synthetic protocols.

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